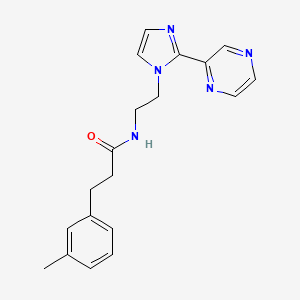

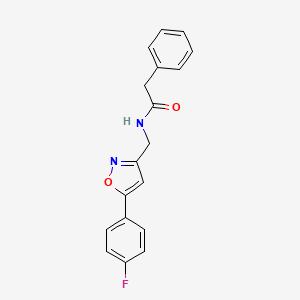

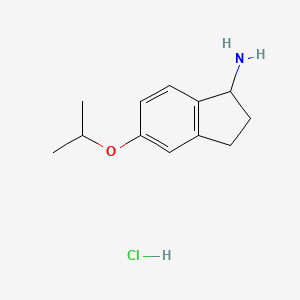

N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(m-tolyl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(m-tolyl)propanamide, also known as PEP005, is a synthetic compound that has been found to have potential therapeutic applications in the treatment of various skin diseases. PEP005 is a member of the ingenol family of compounds, which are derived from the sap of the Euphorbia peplus plant.

科学的研究の応用

Ethylene Biosynthesis Inhibition in Plants

Research has demonstrated the potential of pyrazinamide derivatives, closely related to the chemical structure , in blocking ethylene biosynthesis. Ethylene plays a critical role in the ripening of fruits and the senescence of flowers, affecting their shelf lives. Pyrazinamide, when converted to pyrazinecarboxylic acid (POA) in plant cells, suppresses the activity of 1-aminocyclopropane-1-carboxylic acid oxidase (ACO), the enzyme responsible for the final step in ethylene formation. This finding suggests that derivatives of pyrazinamide could serve as regulators of plant metabolism, particularly in controlling ethylene biosynthesis, thus decreasing postharvest loss (Sun et al., 2017).

Antimicrobial Activity

A study on the synthesis and antibacterial and antifungal activity of some new pyrazoline and pyrazole derivatives, which share a core structural similarity with the compound , found these derivatives to exhibit significant antimicrobial activity. This activity was observed against Gram-negative bacteria (E. coli ATCC8739 and P. aeruginosa ATCC 9027), Gram-positive bacteria (S. aureus ATCC 6583P), and a yeast-like fungus (C. albicans ATCC 2091), indicating their potential as antimicrobial agents (Hassan, 2013).

Copper-Catalyzed N-Arylation

In the field of chemical synthesis, the compound and its related derivatives have been investigated for their role in copper-catalyzed N-arylation processes. The use of ethylene glycol as a medium for the reaction of diazoles, including imidazole and pyrazole, with aryl iodides and bromides under microwave irradiation has been explored. This research highlights the compound's relevance in facilitating N-arylated product formation, offering efficient pathways for chemical synthesis (Sharifi et al., 2016).

Antioxidant Activity

Novel coordination complexes constructed from pyrazole-acetamide derivatives were synthesized and characterized, showing significant antioxidant activity. This activity was assessed using various in vitro assays, such as DPPH, ABTS, and FRAP, indicating that these compounds, which are structurally related to the original chemical compound of interest, could be developed into therapeutic agents with potential antioxidant properties (Chkirate et al., 2019).

特性

IUPAC Name |

3-(3-methylphenyl)-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O/c1-15-3-2-4-16(13-15)5-6-18(25)22-9-11-24-12-10-23-19(24)17-14-20-7-8-21-17/h2-4,7-8,10,12-14H,5-6,9,11H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSGMUIBEANVIKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CCC(=O)NCCN2C=CN=C2C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(m-tolyl)propanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,7-dimethyl-3-(2-oxopropyl)-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2875432.png)

![4,7,8-Trimethyl-2-(3-oxobutan-2-yl)-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2875436.png)

![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2875438.png)

![Methyl 4-[3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-amido]benzoate](/img/structure/B2875446.png)

![3-Chloro-2-{[2,6-dinitro-4-(trifluoromethyl)phenyl]sulfanyl}-5-(trifluoromethyl)pyridine](/img/structure/B2875449.png)